1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
Overview
Description
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found in many fda-approved drugs . For instance, fluoxetine, a drug that contains a trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein located in the presynaptic terminal .
Mode of Action
For example, fluoxetine, a drug with a trifluoromethyl group, acts by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain .
Biochemical Pathways
For instance, 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers were resolved through lipase-catalyzed transesterification in organic solvents .
Result of Action
For example, fluoxetine, a drug with a trifluoromethyl group, can increase the amount of serotonin in the brain, which can help improve mood and decrease anxiety and panic attacks .
Action Environment
For example, certain conditions such as temperature, enzyme dosage, substrate ratio, and time can affect the lipase-catalyzed transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol .
Biochemical Analysis
Biochemical Properties
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has been found to interact with enzymes such as lipase PS from Pseudomonas cepacia . This enzyme was selected as the best biological catalyst for the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The nature of these interactions involves the use of vinyl acetate as the acyl donor for the transesterification in isooctane .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. For instance, it has been shown to participate in lipase-catalyzed transesterification reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are subject to various factors such as temperature, enzyme dosage, substrate ratio, and time
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole typically involves the cycloaddition or cyclization reactions with trifluoromethyl-containing building blocks. One common method includes the reaction of hydrazines with β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones . Another approach involves the copper-mediated synthesis from α,β-alkynic tosylhydrazones with trifluoromethyltrimethylsilane through a sequence of domino cyclization, trifluoromethylation, and deprotection .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent is common in large-scale production due to its effectiveness and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving halogenation or other electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Fluoxetine: A well-known antidepressant containing a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.
Fipronil: An insecticide that also features a trifluoromethyl group.
Uniqueness: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole stands out due to its specific combination of a trifluoromethyl group with a pyrazole ring, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQISUWMZRLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459076 | |
Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207797-05-5 | |
Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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